(4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a compound that features a thiophene ring substituted with a boronic acid group and a 2-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Group: The 2-methylpiperidin-1-yl group can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated thiophene.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The piperidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies . The thiophene ring and piperidine group contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiopheneboronic acid and 3-thiopheneboronic acid share the thiophene ring and boronic acid functionality.
Piperidine Derivatives: Compounds such as 4-piperidinylboronic acid and 2-methylpiperidine share the piperidine moiety.
Uniqueness
(4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiophene ring and the piperidine group enhances its versatility in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H16BNO2S |
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Molecular Weight |
225.12 g/mol |
IUPAC Name |
[4-(2-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-4-2-3-5-12(8)9-6-10(11(13)14)15-7-9/h6-8,13-14H,2-5H2,1H3 |
InChI Key |
BBGQSGAGSSVYLE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2CCCCC2C)(O)O |
Origin of Product |
United States |
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